1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

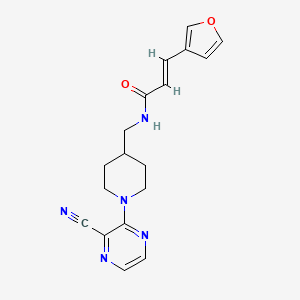

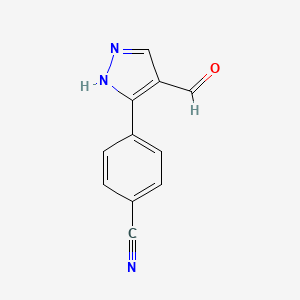

“1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol” is an organic compound with the molecular formula C11H13NO2 . It contains a total of 28 bonds, including 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, and 10 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 Pyrrole .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex, with a total of 28 bonds . It includes a variety of bond types, including non-H bonds, multiple bonds, and aromatic bonds . The molecule also features several functional groups, including hydroxyl groups, primary and secondary alcohols, and a Pyrrole .Aplicaciones Científicas De Investigación

Synthesis and Structural Evaluation

Synthesis Techniques : The synthesis of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one involves Diels-Alder cycloaddition and Mannich reaction, providing insights into complex organic synthesis processes (Kukuljan, Kranjc, & Perdih, 2016).

Structural Analysis : Using techniques like X-Ray diffraction and NMR, the structures of these compounds are analyzed, revealing important details like hydrogen bond interactions and molecule conformation (Kukuljan, Kranjc, & Perdih, 2016).

Interaction with Other Compounds

- Reaction with L-Ascorbic Acid : The interaction of (indol-3-yl)ethane-1,2-diol with L-ascorbic acid under mild conditions leads to the formation of a mixture of products, indicating potential for complex organic reactions (Preobrazhenskaya, Lazhko, & Korolev, 1996).

Derivative Compounds and Potential Applications

Derivative Isolation from Marine Sources : Bisindole alkaloids derived from marine sponges, such as 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, highlight the potential of marine bioprospecting in discovering novel compounds (McKay, Carroll, Quinn, & Hooper, 2002).

Anticancer Activity : Derivatives like 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione show moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential in cancer research (Jiang, Xu, & Wu, 2016).

Antibacterial and Antifungal Activities : Certain 1H-Indole derivatives exhibit significant antimicrobial activities, suggesting their use in developing new antibacterial and antifungal agents (Anonymous, 2020).

Propiedades

IUPAC Name |

1-(1-methylindol-2-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-10(12)11(14)7-13/h2-6,11,13-14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHQLRDOGUFHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)